Benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester
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Overview
Description
Benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core substituted with amino, bromo, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester typically involves multiple steps. One common method starts with the bromination of 4-amino benzoic acid, followed by the introduction of the trifluoromethoxy group. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups.
Substitution: Halogen substitution reactions can replace the bromo group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to proteins and enzymes. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-bromo-5-fluorobenzoic acid: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.
2-Amino-3-bromo-5-methylbenzoic acid: Contains a methyl group instead of a trifluoromethoxy group.
Uniqueness
Benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique interactions with biological targets. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1260829-36-4 |
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Molecular Formula |
C9H7BrF3NO3 |
Molecular Weight |
314.06 g/mol |
IUPAC Name |
methyl 4-amino-3-bromo-5-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H7BrF3NO3/c1-16-8(15)4-2-5(10)7(14)6(3-4)17-9(11,12)13/h2-3H,14H2,1H3 |
InChI Key |
HKMMWDHVTNEYRK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)N)OC(F)(F)F |
Origin of Product |
United States |
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